3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl-
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Overview
Description
3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- is a synthetic organic compound. It belongs to the class of furancarboxamides, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-((1,1-dimethylethoxy)methyl)aniline and 2-methylfuran-3-carboxylic acid.
Coupling Reaction: The aniline derivative is coupled with the carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Furancarboxamides: Other compounds in this class may include derivatives with different substituents on the furan ring or the phenyl ring.
Chloro-substituted Anilines: Compounds with similar structures but different substituents on the aniline ring.
Uniqueness
The uniqueness of 3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
178869-94-8 |
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Molecular Formula |
C17H20ClNO3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[4-chloro-3-[(2-methylpropan-2-yl)oxymethyl]phenyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C17H20ClNO3/c1-11-14(7-8-21-11)16(20)19-13-5-6-15(18)12(9-13)10-22-17(2,3)4/h5-9H,10H2,1-4H3,(H,19,20) |
InChI Key |
IRWWPMAJFGDAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)COC(C)(C)C |
Origin of Product |
United States |
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